N-Nitrosothiomorpholine
Overview
Description
N-Nitrosothiomorpholine is a compound that has been studied for its carcinogenic properties . It is a yellow-colored, sand-like powder . It is not used or produced commercially in the United States .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-thiomorpholinone with lithium aluminium hydride . The reaction mixture is refluxed for several hours, and the excess metal hydride is decomposed by the cautious addition of ether saturated with water .Molecular Structure Analysis
The molecular structure of this compound includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The exact structure can be found in the Carcinogenic Potency Database .Chemical Reactions Analysis
This compound is known to undergo various chemical reactions. For instance, when heated to decomposition, it emits very toxic fumes of NOx and SOx . It can also be reduced by metals such as zinc and aluminum .Physical and Chemical Properties Analysis
This compound has a molecular formula of C4H8N2OS and a molar mass of 132.18 . It has a melting point of 35-37 °C and a boiling point of 303.8±35.0 °C .Scientific Research Applications
Metabolic Processes and Mutagenic Properties
N-Nitrosothiomorpholine has been studied for its mutagenic properties and its role in metabolic processes. For instance, N-Nitroso-2-hydroxymorpholine, a metabolite of N-nitrosodiethanolamine, was identified as mutagenic towards Salmonella typhimurium and suggested to be involved in carcinogenesis (Hecht, 1984). Additionally, N-Nitroso compounds like this compound have been extensively investigated for their genotoxic and carcinogenic potential in various animal species (Bartsch & Montesano, 1984).
Carcinogenicity Studies
Studies have been conducted to assess the carcinogenicity of this compound. For instance, in long-term experiments, rats exposed to nitrosothiomorpholine developed tumors in the esophagus and tongue (Garcia et al., 2004).
Biochemical Interaction and DNA Binding
Research has delved into the biochemical interaction of this compound with DNA. N-nitroso-2-hydroxymorpholine reacted with deoxyguanosine to form specific adducts, suggesting a mechanism for DNA binding by N-nitrosomorpholine and N-nitrosodiethanolamine (Chung & Hecht, 1985).
Nitrosation and Nitric Oxide Studies
The compound's role in nitrosation reactions and its relationship with nitric oxide has also been a subject of study. For example, Feelisch et al. (2002) reported on the presence of nitrosated compounds, including those involving amine and heme nitros(yl)ation reactions, in various biological samples, indicating the multifaceted nature of nitric oxide-mediated nitrosation processes (Feelisch et al., 2002).
Environmental and Health Impact Studies
This compound's environmental presence and health impacts have also been examined. Tricker and Preussmann (1991) discussed the occurrence of nitrosamines like this compound in the diet and their potential as a risk factor for human cancers (Tricker & Preussmann, 1991).
Mechanism of Action
Target of Action
N-Nitrosothiomorpholine, also known as 4-Nitrosothiomorpholine, primarily targets the esophagus and the oral cavity . These target sites include tissues of the mouth, oropharynx, pharynx, and larynx .
Mode of Action
It is known that n-nitroso compounds, including this compound, have carcinogenic effects . They interact with their targets, causing changes at the cellular level that can lead to the formation of tumors .
Biochemical Pathways
This compound is part of the larger group of N-Nitroso compounds. These compounds are involved in various nitrogen (N)-cycling pathways . .
Pharmacokinetics
It is known that the pharmacokinetics of n-nitroso compounds can be complex, with high interindividual variability
Result of Action
The primary result of this compound’s action is the induction of tumors in the esophagus and oral cavity . This carcinogenic effect is a common characteristic of N-Nitroso compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in agricultural areas where nitrogen fertilizers and pesticides are heavily used, N-Nitroso compounds, including this compound, can be found in groundwater . This suggests that the environment plays a significant role in the occurrence and action of this compound.
Safety and Hazards
Properties
IUPAC Name |
4-nitrosothiomorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS/c7-5-6-1-3-8-4-2-6/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDNEQQMLDYBTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021064 | |
Record name | N-Nitrosothiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | N-Nitrosothiomorpholine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21353 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26541-51-5 | |
Record name | 4-Nitrosothiomorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26541-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosothiomorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026541515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosothiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrosothiomorpholine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9YZ25J66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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